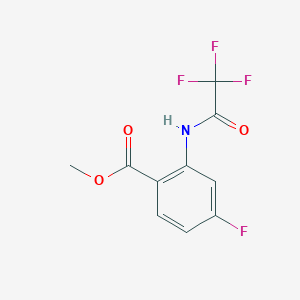

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4NO3/c1-18-8(16)6-3-2-5(11)4-7(6)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJDENWQWZKKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(trifluoroacetamido)benzoate typically involves the esterification of 4-fluoro-2-(trifluoroacetamido)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The trifluoroacetamido group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Hydrolysis: 4-fluoro-2-(trifluoroacetamido)benzoic acid and methanol.

Reduction: 4-fluoro-2-(trifluoroacetamido)benzoic acid and an amine derivative.

Scientific Research Applications

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Potential use in the development of pharmaceuticals, particularly in cancer treatment, as indicated by its inclusion in patents related to cancer therapy.

Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the fluoro group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

- Methyl 4-(2,2,2-trifluoroacetamido)benzoate (FK275): This positional isomer (trifluoroacetamido at position 4) has a molecular weight of 233 g/mol .

- Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate : Replacing the fluorine at position 2 with a hydroxyl group increases polarity, lowering lipophilicity (logP ≈ 1.2 vs. ~2.5 for the fluorinated analog) and altering solubility profiles .

Substituent Diversity in Benzoate Esters

- Methyl 2-chlorobenzoate and Methyl 2-methoxybenzoate : These analogs () highlight how electron-withdrawing (Cl) or electron-donating (OCH₃) groups affect reactivity. Chlorine increases electrophilic substitution resistance, while methoxy groups enhance para-directing effects .

- Methyl 2,4-dihydroxy-6-methyl benzoate : The presence of multiple hydroxyl groups () drastically reduces metabolic stability compared to fluorinated derivatives, making it less suitable for drug candidates requiring prolonged bioavailability .

Trifluoroacetamido Derivatives with Extended Chains

- However, this modification may also increase susceptibility to enzymatic cleavage .

- Methyl 5-methoxy-2-[N-(2-hydroxypent-4-enyl)trifluoroacetamido]benzoate : A pentenyl chain () adds steric bulk and introduces sites for further functionalization, such as oxidation or cross-coupling reactions .

Data Table: Key Properties of Selected Benzoate Derivatives

Biological Activity

Methyl 4-fluoro-2-(trifluoroacetamido)benzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 404010-71-5) features a benzoate core with a fluorine atom and a trifluoroacetamido group, which contribute to its unique chemical behavior. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

- VEGFR Inhibition : In silico studies suggest that compounds with similar structures exhibit inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through various pathways, including caspase activation .

Biological Evaluation

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary of key findings:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 0.76 | Induces apoptosis via caspase activation |

| Study B | MCF-7 | 1.08 | Anti-proliferative effects observed |

| Study C | HT-29 | 0.31 | Dual inhibition of BRAF/HDAC pathways |

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of this compound derivatives, significant cytotoxicity was observed against HepG2 liver cancer cells with an IC50 value of 0.76 μM. The compound was shown to induce early and late apoptosis, increasing apoptotic markers significantly compared to control groups .

Case Study 2: VEGFR Inhibition

Another study assessed the binding affinity of related compounds to VEGFR-2, revealing that this compound exhibited promising inhibitory activity with an IC50 value comparable to known VEGFR inhibitors like sorafenib . The compound's ability to form hydrogen bonds at critical regions of the receptor was noted as a key factor in its efficacy.

Q & A

Basic: What are the primary synthetic routes for Methyl 4-fluoro-2-(trifluoroacetamido)benzoate?

Methodological Answer:

The synthesis typically involves coupling reactions or esterification of pre-functionalized benzoic acid derivatives. For example:

- Step 1 : Start with 4-fluoro-2-aminobenzoic acid. Protect the amino group using trifluoroacetic anhydride (TFAA) under anhydrous conditions to form the trifluoroacetamide intermediate.

- Step 2 : Esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

Key challenges include avoiding hydrolysis of the trifluoroacetamide group during esterification. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in a tightly sealed container to prevent moisture absorption and decomposition .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; if exposed, rinse with copious water and seek medical advice .

- Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal as hazardous organic waste.

Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 4-fluoro group acts as a meta-directing electron-withdrawing group, reducing electron density at the aromatic ring and slowing electrophilic substitution. However, the trifluoroacetamide group enhances stability against hydrolysis compared to non-fluorinated amides.

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).

- Data Interpretation : Fluorine’s inductive effect can lead to contradictory results in substitution reactions—cross-validate using computational methods (DFT) to map electron density distribution .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass 332.101699) and fragmentation patterns to distinguish regioisomers .

- NMR : Use ¹⁹F NMR to identify trifluoroacetamide signals (~-75 ppm) and ¹H NMR to assign aromatic protons (coupling constants for fluoro substituents).

- X-ray Crystallography : Resolve crystal structure ambiguities caused by fluorine’s high electronegativity .

Advanced: How can researchers address contradictions in biological activity data for this compound?

Methodological Answer:

- Hypothesis Testing : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability.

- Control Experiments : Use structurally similar analogs (e.g., methyl 4-chloro-2-acetamidobenzoate) to isolate the impact of fluorine and trifluoroacetamide groups.

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify false positives/negatives .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Intermediate : Serves as a precursor for kinase inhibitors due to its trifluoroacetamide group, which mimics phosphate-binding motifs.

- Protease Studies : The fluorine atom enhances metabolic stability, making it useful in probing protease active sites via ¹⁹F NMR .

Advanced: What strategies optimize the yield of this compound in multistep syntheses?

Methodological Answer:

- Stepwise Protection : Protect the amino group before esterification to prevent side reactions.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve efficiency.

- Process Analytics : Use inline FTIR or HPLC to monitor reaction progress and adjust stoichiometry dynamically .

Advanced: How does the trifluoroacetamide group affect the compound’s solubility and bioavailability?

Methodological Answer:

- Solubility : The group increases lipophilicity (logP ~2.8), reducing aqueous solubility. Address this via co-solvents (e.g., DMSO) or salt formation.

- Bioavailability : Fluorine’s electronegativity enhances membrane permeability but may require prodrug strategies for in vivo efficacy .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Methodological Answer:

- IR Spectroscopy : Look for C=O stretches at ~1720 cm⁻¹ (ester) and 1680 cm⁻¹ (amide).

- ¹⁹F NMR : Distinct signals for aromatic fluorine (-110 ppm) and trifluoroacetamide (-75 ppm) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.